

Thermodynamic Properties of C7 Alcohols: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Hepten-4-ol

Cat. No.: B1599255

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Introduction

C7 alcohols, encompassing both saturated (heptanols) and unsaturated (heptenols, heptadienols, etc.) isomers, are a class of organic compounds with significant relevance in various fields, including the development of pharmaceuticals, flavorings, and fragrances. A thorough understanding of their thermodynamic properties is crucial for process design, reaction engineering, and predicting their environmental fate and biological interactions. These properties, such as enthalpy of formation, heat capacity, and vapor pressure, govern the energy changes in chemical reactions and phase transitions, providing a foundation for assessing molecular stability and volatility.

This technical guide provides a summary of key thermodynamic data for C7 alcohols, with a focus on experimentally determined values. It is important to note that while data for saturated C7 alcohols are available, there is a noticeable scarcity of comprehensive experimental thermodynamic data for their unsaturated counterparts in publicly accessible literature. This guide, therefore, presents the well-documented properties of saturated C7 alcohols as a baseline and discusses the anticipated effects of unsaturation. Furthermore, it details the common experimental protocols employed to measure these fundamental properties.

Key Thermodynamic Properties of Saturated C7 Alcohols

The following tables summarize the available experimental data for several isomers of saturated C7 alcohols at standard conditions (298.15 K and 1 bar).

Table 1: Enthalpy of Formation and Vaporization of Saturated C7 Alcohols

Compound	CAS Number	Formula	$\Delta_f H^\circ_{\text{liquid}}$ (kJ/mol)	$\Delta_f H^\circ_{\text{gas}}$ (kJ/mol)	$\Delta_{\text{vap}} H^\circ$ (kJ/mol)
1-Heptanol	111-70-6	C ₇ H ₁₆ O	-416.30 ± 0.67[1]	-349.5 ± 0.7	66.81 ± 0.20[2]
2-Heptanol	543-49-7	C ₇ H ₁₆ O	-416.9 ± 0.67[3]	-355.4 ± 2.1	61.5 ± 2.0[3]
3-Heptanol	589-82-2	C ₇ H ₁₆ O	-416.80 ± 0.67[4]	-355.30 ± 2.10[4]	61.5 (calculated)
4-Heptanol	589-55-9	C ₇ H ₁₆ O	-416.30 ± 0.67[1]	-354.80 ± 2.10[1]	62.40 ± 0.30[1]

Table 2: Liquid Phase Heat Capacity of Saturated C7 Alcohols at 298.15 K

Compound	CAS Number	Formula	C _{p,liquid} (J/mol·K)
1-Heptanol	111-70-6	C ₇ H ₁₆ O	270.8[5]
2-Heptanol	543-49-7	C ₇ H ₁₆ O	N/A
3-Heptanol	589-82-2	C ₇ H ₁₆ O	N/A
4-Heptanol	589-55-9	C ₇ H ₁₆ O	306.77[1]

N/A: Data not readily available in the searched literature.

Influence of Unsaturation on Thermodynamic Properties

The introduction of one or more carbon-carbon double bonds into the alkyl chain of a C7 alcohol is expected to have a significant impact on its thermodynamic properties. While specific

experimental data for C7 unsaturated alcohols are limited, the following trends can be anticipated based on fundamental chemical principles:

- **Enthalpy of Formation ($\Delta_f H^\circ$):** The presence of a double bond generally leads to a less negative (or more positive) enthalpy of formation compared to the corresponding saturated analogue. This is because C=C double bonds are higher in energy (less stable) than two C-C single bonds. Consequently, more energy is required to form the unsaturated molecule from its constituent elements in their standard states.
- **Heat Capacity (C_p):** The heat capacity of unsaturated alcohols may be slightly lower than their saturated counterparts due to the restricted rotation around the C=C double bond, which reduces the number of accessible vibrational modes.
- **Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$):** The effect on the enthalpy of vaporization is less straightforward. While the introduction of a double bond might slightly decrease the van der Waals forces due to a more rigid structure, it can also alter the molecule's polarity and its ability to form hydrogen bonds, which are the dominant intermolecular forces in alcohols.

Experimental Protocols

The determination of the thermodynamic properties listed above relies on precise calorimetric and physical measurement techniques. The following sections detail the methodologies for key experiments.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) of an organic compound is often determined indirectly from its standard enthalpy of combustion ($\Delta_c H^\circ$).^[6] This is achieved by applying Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken.^[6]

Methodology:

- **Sample Preparation:** A precisely weighed sample of the C7 alcohol is placed in a crucible within a high-pressure vessel known as a "bomb."

- **Pressurization and Ignition:** The bomb is filled with high-pressure pure oxygen (typically around 30 atm) and sealed. The bomb is then submerged in a known mass of water in a calorimeter. The sample is ignited electrically.
- **Temperature Measurement:** The complete combustion of the alcohol releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. This temperature change is measured with high precision using a platinum resistance thermometer or a similar device.
- **Calorimeter Calibration:** The heat capacity of the calorimeter system (the "bomb constant") is determined by combusting a substance with a known enthalpy of combustion, such as benzoic acid.
- **Calculation of Enthalpy of Combustion:** The heat released by the combustion of the sample is calculated from the measured temperature change and the heat capacity of the calorimeter. This value is then used to determine the standard enthalpy of combustion per mole of the C7 alcohol.
- **Calculation of Enthalpy of Formation:** Using the known standard enthalpies of formation for the combustion products (CO₂ and H₂O), the standard enthalpy of formation of the C7 alcohol is calculated using the following relationship derived from Hess's Law:

$$\Delta_c H^\circ(\text{alcohol}) = \sum \Delta_f H^\circ(\text{products}) - \sum \Delta_f H^\circ(\text{reactants})$$

For the combustion of a C7 alcohol (C₇H₁₆O): $\text{C}_7\text{H}_{16}\text{O}(\text{l}) + 10.5 \text{ O}_2(\text{g}) \rightarrow 7 \text{ CO}_2(\text{g}) + 8 \text{ H}_2\text{O}(\text{l})$

$\Delta_f H^\circ(\text{C}_7\text{H}_{16}\text{O}) = [7 * \Delta_f H^\circ(\text{CO}_2) + 8 * \Delta_f H^\circ(\text{H}_2\text{O})] - \Delta_c H^\circ(\text{C}_7\text{H}_{16}\text{O})$ (Note: The $\Delta_f H^\circ$ of O₂(g) is zero by definition).^[6]

Enthalpy of Vaporization via Vapor Pressure Measurement

The enthalpy of vaporization ($\Delta_{\text{vap}} H^\circ$) can be determined by measuring the vapor pressure of the liquid as a function of temperature. The relationship between these quantities is described by the Clausius-Clapeyron equation. A common and accurate method for measuring the vapor pressure of volatile organic compounds is the "Boiling-Point Method".^[7]

Methodology:

- **Apparatus Setup:** The C7 alcohol is placed in a flask connected to a vacuum pump and a pressure gauge (manometer). A condenser is placed above the flask to prevent the loss of vapor.
- **Pressure Adjustment:** The system is evacuated to a specific pressure, which is then held constant by the vacuum pump.
- **Heating and Boiling Point Determination:** The alcohol is heated, and the temperature at which it boils (i.e., when its vapor pressure equals the applied external pressure) is precisely measured.
- **Data Collection:** This procedure is repeated at various applied pressures, resulting in a set of corresponding boiling point temperatures and pressures.
- **Calculation of Enthalpy of Vaporization:** The Clausius-Clapeyron equation, in its integrated form, is:

$$\ln(P) = - (\Delta_{\text{vap}}H^\circ / R) * (1/T) + C$$

where:

- P is the vapor pressure
- T is the absolute temperature in Kelvin
- R is the ideal gas constant (8.314 J/mol·K)
- C is a constant

A plot of $\ln(P)$ versus $1/T$ yields a straight line with a slope of $-\Delta_{\text{vap}}H^\circ/R$. From this slope, the standard enthalpy of vaporization can be accurately determined.

Heat Capacity Measurement

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. For liquids, this is typically measured at constant pressure (C_p). Two common

techniques are adiabatic calorimetry and Differential Scanning Calorimetry (DSC).

Methodology (Adiabatic Calorimetry):

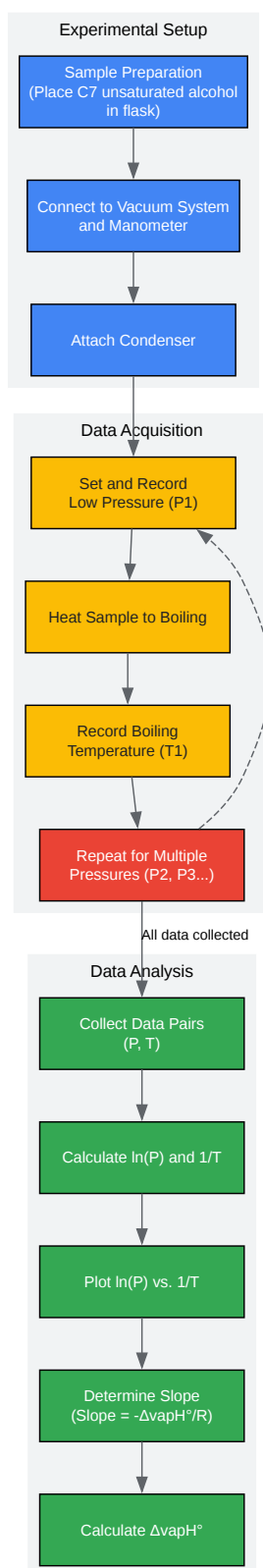
- **Calorimeter Setup:** A known mass of the C7 alcohol is placed in a sample cell within a calorimeter that is carefully insulated to prevent heat exchange with the surroundings (adiabatic conditions).
- **Heat Input:** A precisely known quantity of electrical energy (heat) is supplied to the sample through a heater, and the resulting temperature increase is measured.
- **Calculation of Heat Capacity:** The heat capacity is calculated by dividing the amount of heat supplied by the measured temperature change.
- **Temperature Range:** Measurements are taken over a range of temperatures to determine the temperature dependence of the heat capacity.[\[8\]](#)[\[9\]](#)

Methodology (Differential Scanning Calorimetry - DSC):

- **Principle:** DSC measures the difference in heat flow required to increase the temperature of a sample and a reference pan at the same rate.
- **Procedure:** A small, accurately weighed sample of the C7 alcohol is placed in an aluminum pan, and an empty pan serves as a reference. Both pans are heated at a constant rate.
- **Measurement:** The instrument records the differential heat flow needed to maintain both the sample and the reference at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample.[\[10\]](#)

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for determining the enthalpy of vaporization of a C7 unsaturated alcohol using the boiling-point method.



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References

- 1. chemeo.com [chemeo.com]
- 2. 1-Heptanol [webbook.nist.gov]
- 3. 2-Heptanol [webbook.nist.gov]
- 4. 3-Heptanol (CAS 589-82-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1-Heptanol [webbook.nist.gov]
- 6. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 7. Using the Vapor Pressure of Pure Volatile Organic Compounds to Predict the Enthalpy of Vaporization and Computing the Entropy of Vaporization [scirp.org]
- 8. [PDF] Heat Capacities and Derived Thermodynamic Functions of 1-Hexanol, 1-Heptanol, 1-Octanol, and 1-Decanol between 5 K and 390 K | Semantic Scholar [semanticscholar.org]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
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